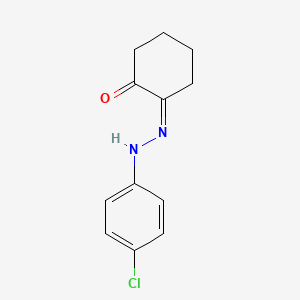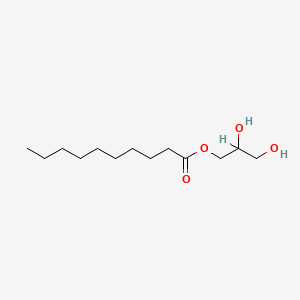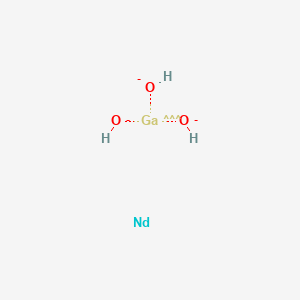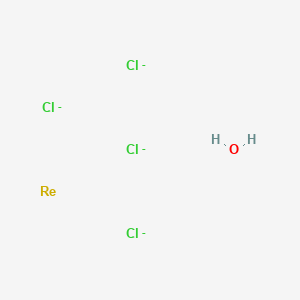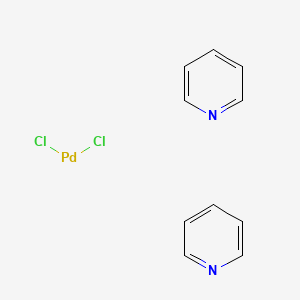
NICKEL(II) HYDROXIDE CARBONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(II) hydroxide carbonate, also known as nickel carbonate hydroxide, is an inorganic compound with the formula Ni₂(CO₃)(OH)₂. It is a green crystalline solid that is often used in various industrial and scientific applications due to its unique chemical properties. This compound is particularly noted for its role in electrochemical and catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) hydroxide carbonate can be synthesized through several methods. One common approach involves the reaction of nickel(II) chloride with sodium carbonate and water, resulting in the formation of this compound, sodium chloride, and carbon dioxide . Another method includes the hydrothermal synthesis, where nickel salts are reacted with carbonate sources under high temperature and pressure conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through a surfactant-free solution method. This involves the reaction of nickel salts with carbonate ions in an aqueous solution, followed by precipitation and filtration . This method is favored for its simplicity and efficiency in producing high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Nickel(II) hydroxide carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to nickel metal under certain conditions.
Substitution: It reacts with acids to form nickel salts and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Often requires reducing agents like hydrogen gas or carbon monoxide.
Substitution: Acids like hydrochloric acid or sulfuric acid are commonly used.
Major Products Formed:
Oxidation: Nickel(III) oxide or nickel oxyhydroxide.
Reduction: Metallic nickel.
Substitution: Nickel salts (e.g., nickel chloride) and carbon dioxide.
Scientific Research Applications
Nickel(II) hydroxide carbonate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and materials.
Biology: Investigated for its potential in biological systems, particularly in enzyme mimetics and bio-catalysis.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of rechargeable batteries, supercapacitors, and electrochromic devices.
Mechanism of Action
The mechanism by which nickel(II) hydroxide carbonate exerts its effects is primarily through its electrochemical properties. In catalytic applications, it facilitates redox reactions by alternating between different oxidation states of nickel. This compound enhances the efficiency of electron transfer processes, making it valuable in energy storage and conversion technologies .
Comparison with Similar Compounds
Nickel(II) hydroxide carbonate can be compared with other nickel compounds such as:
Nickel(II) hydroxide (Ni(OH)₂): Similar in structure but lacks the carbonate component.
Nickel(II) carbonate (NiCO₃): Contains only the carbonate ion and is used in ceramics and as a precursor for nickel catalysts.
Nickel(III) oxide (Ni₂O₃): An oxidized form of nickel used in various oxidation reactions.
Uniqueness: this compound is unique due to its combination of hydroxide and carbonate ions, which imparts distinct electrochemical properties and makes it suitable for specialized applications in catalysis and energy storage .
Properties
CAS No. |
12011-78-8 |
|---|---|
Molecular Formula |
CH4Ni3O7 |
Molecular Weight |
304.12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


